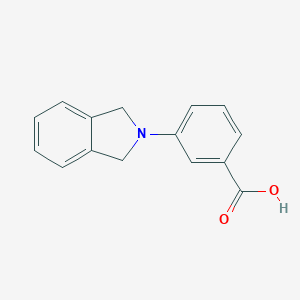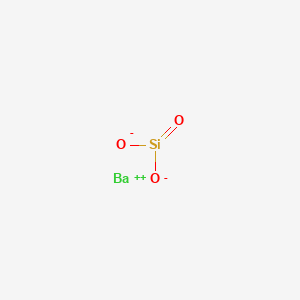
Barium silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its white orthorhombic crystal structure and has a melting point of approximately 1420°C . This compound is primarily used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Barium silicate primarily targets the structural components of various materials, particularly in the glass industry . It plays a crucial role in the nucleation process, where a silica-rich core is dominant .
Mode of Action
This compound interacts with its targets through a process known as nucleation. Nucleation is generally viewed as a structural fluctuation that passes a critical size to eventually become a stable emerging new phase . The interaction of this compound results in changes in cluster composition and competing pathways to the new phase .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the thermodynamic and kinetic contributions to the nucleation landscape in this compound glasses . Both experimental and computer modeling studies have been used to understand the cluster composition and pathways .
Pharmacokinetics
In silico physicochemical and pharmacokinetics analyses have been done on compounds synthesized using this compound nanoparticles .
Result of Action
The result of this compound’s action is the formation of unique crystal architectures with morphologies and textures resembling those typically displayed by biogenic minerals . These so-called biomorphs are composed of uniform elongated carbonate nanoparticles that are arranged according to a specific order over mesoscopic scales .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of silica affects the carbonate crystallization process from the very beginning, eventually arresting growth on the nanoscale by cementation of BaCO3 particles within a siliceous matrix . Additionally, the presence of barium in the environment can lead to potential human exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium silicate can be synthesized through the reaction of barium hydroxide with silicic acid. The reaction typically involves mixing aqueous solutions of barium hydroxide and silicic acid under controlled conditions to precipitate the barium salt.
Industrial Production Methods: In industrial settings, silicic acid, barium salt is often produced by treating sodium silicate with barium chloride. The reaction results in the formation of this compound and sodium chloride as a byproduct. The process involves:
- Dissolving sodium silicate in water.
- Adding barium chloride solution to the sodium silicate solution.
- Filtering and washing the precipitated this compound.
- Drying the final product .
Chemical Reactions Analysis
Types of Reactions: Barium silicate undergoes various chemical reactions, including:
Oxidation and Reduction: While silicic acid itself is not typically involved in redox reactions, its derivatives can participate in such reactions.
Substitution Reactions: this compound can undergo substitution reactions where the barium ion is replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can be used to oxidize derivatives of silicic acid.
Reducing Agents: Reducing agents can be employed to reduce certain forms of silicic acid derivatives.
Substitution Reagents: Metal salts such as sodium chloride can be used in substitution reactions.
Major Products Formed:
Scientific Research Applications
Barium silicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various silicon-based compounds.
Biology: Studied for its role in biomineralization processes in marine organisms.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Comparison with Similar Compounds
Orthosilicic Acid (H4SiO4): A simpler form of silicic acid that is more soluble in water.
Metasilicic Acid (H2SiO3): Another form of silicic acid with a different structural arrangement.
Pyrosilicic Acid (H6Si2O7): A more complex form of silicic acid with multiple silicon atoms.
Uniqueness: Barium silicate is unique due to its combination of barium and silicon, which imparts specific properties such as high thermal stability and unique reactivity. This makes it particularly valuable in industrial applications where these properties are essential .
Properties
CAS No. |
13255-26-0 |
|---|---|
Molecular Formula |
BaH2O3Si |
Molecular Weight |
215.43 g/mol |
IUPAC Name |
barium(2+);dioxido(oxo)silane |
InChI |
InChI=1S/Ba.H2O3Si/c;1-4(2)3/h;1-2H |
InChI Key |
DLBYQWMKKHDDRH-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Ba+2] |
Canonical SMILES |
O[Si](=O)O.[Ba] |
| 13255-26-0 12650-28-1 |
|
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
BaSiO3, Silicic acid barium salt |
Origin of Product |
United States |
Q1: What is the molecular formula of barium silicate?
A1: The molecular formula of this compound can vary depending on the stoichiometry. Common forms include dithis compound (Ba2SiO4) and barium metasilicate (BaSiO3).
Q2: What are the spectroscopic characteristics of this compound?
A2: [] Raman spectroscopy and 29Si MAS NMR are valuable tools to characterize barium silicates. The mean Qn mode frequencies (νQn ± 1σ) in Raman spectra are at 828 (±14) cm-1 for Q0, 905 (±22) cm-1 for Q1, 994 (±26) cm-1 for Q2, and 1068 (±18) cm-1 for Q3 units. [] These values can differ for hetero-connected phases compared to homo-connected ones.
Q3: What are the applications of this compound in material science?
A3: this compound finds applications in various fields, including:
- Additive manufacturing: As a filler in resin nanoceramics (RNCs) for improved mechanical properties like compressive strength and fracture toughness. [, ]
- High-temperature applications: this compound glasses exhibit high-temperature stability and are used as sealants in solid oxide fuel cells (SOFCs). [, , ]
- Optical applications: this compound glasses doped with rare-earth ions like Eu3+ are used in optical amplifiers and fiber lasers. []
- Electronics: Thin films of this compound serve as diffusion barrier layers in electronic devices, particularly in the fabrication of superconducting YBaCuO thin films on silicon substrates. []
Q4: How does the barium/silicon ratio influence the properties of this compound ceramics?
A4: The Ba/Si ratio significantly affects the dielectric properties, particularly the temperature coefficient of resonant frequency (τf). Increasing structural complexity tends to shift τf from negative to positive values. [] This allows for tailoring the dielectric properties for specific applications.
Q5: How does this compound interact with silicon substrates at high temperatures?
A5: At high temperatures, this compound reacts with silicon substrates to form Ba2SiO4 layers. [] This reaction is crucial in determining the diffusion barrier capabilities of this compound thin films used in electronic devices.
Q6: How does the addition of this compound affect the properties of 3Y-TZP ceramics?
A6: Adding this compound glass to 3-mol%-yttria-stabilized zirconia (3Y-TZP) significantly reduces flow stress at high temperatures (1300-1500 °C), enhancing superplasticity. This effect is attributed to the intergranular amorphous phases formed by this compound. []
Q7: What is the role of this compound in fresnoite glass-ceramics?
A7: In fresnoite (Ba2TiSi2O8) glass-ceramics, this compound phases like BaSi2O5 and BaSiO3 can form alongside the main fresnoite phase. These phases exhibit distinct cathodoluminescence properties compared to fresnoite. []
Q8: How does CMAS (calcium-magnesium-aluminosilicate) affect this compound at high temperatures?
A8: At high temperatures (1300°C), molten CMAS readily infiltrates this compound materials, reacting to form a columnar apatite phase, Ca2Er8(SiO4)6O2. [] This interaction highlights the susceptibility of this compound to corrosion by molten silicates at elevated temperatures.
Q9: What methods are used to synthesize this compound glasses?
A9: this compound glasses can be prepared by various methods, including:
- Sol-gel process: A versatile route offering better control over composition and homogeneity, even at lower processing temperatures. []
Q10: How does milling affect the sintering and foaming behavior of this compound glass powders?
A10: Milling significantly impacts the sintering and foaming of this compound glass powders. Prolonged milling, regardless of the milling atmosphere (Ar, N2, air, CO2), leads to increased foaming during sintering. This is attributed to the trapping of carbonaceous species on the powder surface. [, ] Milling in water or HCl can minimize foaming.
Q11: Can red mud be used as a source for synthesizing barium silicates?
A11: Yes, a process utilizing BaO-Na2CO3 sintering can recover valuable elements like aluminum and sodium from red mud. This process involves the formation of insoluble di-barium silicate (Ba2SiO4) or sodium this compound (Na2BaSiO4), depending on the Ba/Si ratio. []
Q12: How does radiation affect the structure of this compound glasses?
A12: Gamma radiation induces defects in this compound glasses, leading to the formation of color centers. The intensity and position of absorption bands associated with these defects are influenced by the BaO content. [] Studying these changes provides insight into radiation-induced structural modifications in the glass.
Q13: How is molecular dynamics modeling used to study this compound glasses?
A13: Molecular dynamics simulations provide valuable insights into the atomic structure of this compound glasses. These simulations help analyze short-range order (coordination numbers, bond lengths), medium-range order (network connectivity), and long-range order (phase separation) within the glass structure. []
Q14: What is the role of this compound in dentistry?
A14: this compound, particularly when hybridized with hydroxyapatite, shows promise as a filler material in dental composites. It enhances mechanical properties, but its effect on abrasion resistance needs further investigation. []
Q15: How can this compound be used for insect trapping?
A15: Lead-excited this compound powders exhibit strong ultraviolet (UV) fluorescence. These powders are used in light sources designed for selectively attracting and trapping insects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





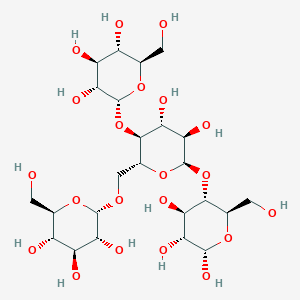
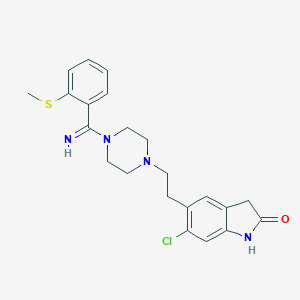
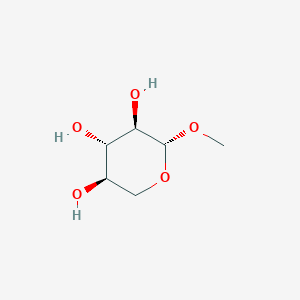


![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)

